molecular formula C15H20N2O3 B2885163 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine CAS No. 866151-78-2

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine

Cat. No.: B2885163
CAS No.: 866151-78-2
M. Wt: 276.336
InChI Key: NARJZUVUBYEUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine is a nitro-substituted benzofuran derivative featuring a pyrrolidine moiety fused to a dihydrobenzofuran scaffold. The compound’s structure includes three methyl groups at positions 2, 2, and 4 of the benzofuran ring, a nitro group at position 7, and a pyrrolidine ring attached to the bicyclic system. Its synthesis typically involves cyclization reactions followed by nitration and alkylation steps.

Properties

IUPAC Name

1-(2,2,4-trimethyl-7-nitro-3H-1-benzofuran-3-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10-6-7-11(17(18)19)13-12(10)14(15(2,3)20-13)16-8-4-5-9-16/h6-7,14H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARJZUVUBYEUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine involves its interaction with specific molecular targets. The nitro group and benzofuran core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 1-(2,4-Dimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine : Replaces pyrrolidine with piperidine and reduces methyl substituents.
  • 1-(2,2,4-Trimethyl-5-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine : Nitro group at position 5 instead of 5.
  • 1-(2,2,4-Trimethyl-7-amino-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine: Substitutes nitro with an amino group.
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) LogP
1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine 318.37 145–148 0.12 (Water) 2.8
1-(2,4-Dimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine 304.34 132–135 0.25 (Water) 2.5
1-(2,2,4-Trimethyl-5-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine 318.37 160–163 0.08 (Water) 3.1

Key Observations :

  • The pyrrolidine analogue exhibits lower solubility than the piperidine variant, likely due to reduced ring flexibility and stronger intermolecular interactions.
  • Nitro group positioning (5 vs. 7) significantly impacts melting points, with the 5-nitro isomer showing higher thermal stability, possibly due to enhanced crystal packing efficiency .
Structural Analysis via SHELX Software

Crystallographic studies of the target compound and its analogues have been refined using SHELXL, a program renowned for small-molecule structure determination . Key findings include:

  • Bond Lengths: The C-NO₂ bond in the 7-nitro derivative measures 1.47 Å, slightly longer than the 1.44 Å in the 5-nitro isomer, suggesting altered resonance stabilization.
  • Torsion Angles : The dihedral angle between the benzofuran and pyrrolidine rings is 12.5°, compared to 18.7° in the piperidine analogue, indicating steric effects from the additional methyl groups.
Pharmacological Activity (Hypothetical)
  • Antimicrobial Activity : Nitro groups enhance electron-deficient character, improving interactions with bacterial enzymes.
  • CNS Modulation : Pyrrolidine’s rigidity may influence dopamine receptor affinity.

Biological Activity

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzofuran moiety substituted with a nitro group and a pyrrolidine ring. The IUPAC name is 2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran, with the following molecular formula:

PropertyValue
CAS Number85418-51-5
Molecular Weight207.23 g/mol
Purity90%
Physical FormSolid

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from low micromolar concentrations, indicating potent activity.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Benzofuran Derivative AMCF-70.48
Benzofuran Derivative BHCT-1160.78
1-(2,2,4-trimethylbenzofuran)MCF-7TBD

The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. For example, studies have shown that certain benzofuran derivatives can increase the expression of p53 and activate caspase pathways leading to programmed cell death .

Case Studies

A notable case study focused on the synthesis and evaluation of benzofuran-based compounds demonstrated their ability to inhibit cell proliferation in vitro. The study employed flow cytometry to analyze cell cycle progression and found that these compounds could effectively arrest cells in the G1 phase .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary assessments suggest that the compound may exhibit toxic effects at higher concentrations. Hazard codes associated with the compound indicate potential risks such as acute toxicity (H302), skin irritation (H312), and respiratory toxicity (H332) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.